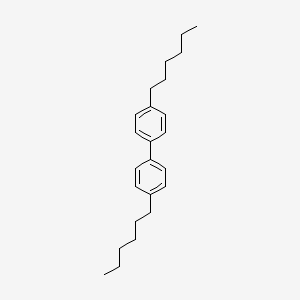

4,4'-Dihexylbiphenyl

Description

4,4'-Dihexylbiphenyl is a biphenyl derivative with two hexyl (-C₆H₁₃) groups substituted at the para positions of the biphenyl core.

Properties

CAS No. |

25432-91-1 |

|---|---|

Molecular Formula |

C24H34 |

Molecular Weight |

322.5 g/mol |

IUPAC Name |

1-hexyl-4-(4-hexylphenyl)benzene |

InChI |

InChI=1S/C24H34/c1-3-5-7-9-11-21-13-17-23(18-14-21)24-19-15-22(16-20-24)12-10-8-6-4-2/h13-20H,3-12H2,1-2H3 |

InChI Key |

MYTZOPCHPFXFFG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dihexylbiphenyl typically involves the alkylation of biphenyl with hexyl halides in the presence of a strong base. The reaction can be carried out under reflux conditions using solvents such as toluene or xylene. The general reaction scheme is as follows: [ \text{Biphenyl} + 2 \text{Hexyl Halide} \rightarrow 4,4’-\text{Dihexylbiphenyl} + 2 \text{Halide Ion} ]

Industrial Production Methods: In an industrial setting, the production of 4,4’-Dihexylbiphenyl may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) can be used to enhance the reaction rate and selectivity. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

Oxidation: 4,4’-Dihexylbiphenyl can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: The compound can be reduced to form hexyl-substituted cyclohexane derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: Electrophilic aromatic substitution reactions can occur, where the hexyl groups can be replaced by other functional groups using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: LiAlH₄ in anhydrous ether.

Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Hexyl-substituted benzophenones or benzoic acids.

Reduction: Hexyl-substituted cyclohexanes.

Substitution: Halogenated or nitro-substituted biphenyls.

Scientific Research Applications

4,4’-Dihexylbiphenyl has a wide range of applications in scientific research and industry:

Chemistry: Used as a precursor in the synthesis of liquid crystals and polymers. Its unique structure allows for the formation of stable liquid crystalline phases.

Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with biological membranes.

Medicine: Explored for its anti-inflammatory and antioxidant properties. It can be used as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of high-performance materials such as coatings, adhesives, and sealants

Mechanism of Action

The mechanism by which 4,4’-Dihexylbiphenyl exerts its effects is primarily through its interaction with hydrophobic environments. The hexyl groups enhance the compound’s lipophilicity, allowing it to integrate into lipid bilayers and affect membrane fluidity. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of hydrophobic drugs across cell membranes.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 4,4'-Dihexylbiphenyl with structurally related biphenyl derivatives, based on data from the provided evidence:

Alkyl Substituents (Methyl, Hexyl, tert-Butyl)

- 4,4'-Dimethylbiphenyl : Shorter alkyl chains reduce steric hindrance and increase crystallinity, making it suitable as a synthetic intermediate .

- This compound: Long alkyl chains enhance solubility in non-polar solvents and may induce liquid crystalline phases, useful in organic electronics.

- 4,4'-Di-tert-butylbiphenyl : Bulky tert-butyl groups improve thermal stability, ideal for high-temperature applications like lubricants .

Polar Substituents (Hydroxyl, Methoxy)

- 4,4'-Dihydroxybiphenyl : Hydroxyl groups enable hydrogen bonding, increasing polarity and reactivity. Used in polyimides and as an antioxidant .

- 4,4'-Dimethoxybiphenyl : Methoxy groups balance polarity and electronic effects, making it suitable for photoresists and electronic materials .

Hydrogenated Bisphenol A (HBPA)

- Cyclohexanol rings replace aromatic groups, enhancing UV resistance and thermal stability. Key in epoxy resins for aerospace and automotive coatings .

Research Findings and Industrial Relevance

- Polymer Synthesis: Biphenyl derivatives like 4,4'-dihydroxybiphenyl are critical monomers in high-performance polyimides, contributing to tensile strength and thermal resistance .

- Safety Considerations : Compounds like 4,4'-dimethoxybiphenyl require careful handling due to irritant properties, emphasizing the need for protective equipment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.